molecular formula C12H12BrNS B12094604 4-bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline

4-bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline

Cat. No.: B12094604
M. Wt: 282.20 g/mol
InChI Key: NYCDLWWGNWFVIE-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline is an organic compound with the molecular formula C({12})H({12})BrNS This compound features a bromine atom, a methyl group, and a thiophen-3-ylmethyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline typically involves multi-step organic reactions. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and bromination steps, and catalytic hydrogenation for the reduction step to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine or thiophen-3-ylmethyl groups.

    Substitution: The bromine atom can be substituted by other nucleophiles in a typical nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated products or reduced thiophen-3-ylmethyl derivatives.

    Substitution: Products with the bromine atom replaced by other functional groups.

Scientific Research Applications

4-Bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromine and thiophen-3-ylmethyl groups can enhance binding affinity and specificity to molecular targets, influencing pathways involved in cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methylaniline: Similar structure but lacks the thiophen-3-ylmethyl group.

    3-Bromo-4-methylaniline: Positional isomer with different substitution pattern.

    4-Bromo-3-methyl-N-(phenylmethyl)aniline: Similar but with a phenylmethyl group instead of thiophen-3-ylmethyl.

Uniqueness

4-Bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline is unique due to the presence of the thiophen-3-ylmethyl group, which can impart distinct electronic and steric properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H12BrNS

Molecular Weight

282.20 g/mol

IUPAC Name

4-bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline

InChI

InChI=1S/C12H12BrNS/c1-9-6-11(2-3-12(9)13)14-7-10-4-5-15-8-10/h2-6,8,14H,7H2,1H3

InChI Key

NYCDLWWGNWFVIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NCC2=CSC=C2)Br

Origin of Product

United States

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